molecular formula C17H24N6O B2634780 2-[2-(4-Aminopyrimidin-2-yl)pyrrolidin-1-yl]-N-(1-cyanocyclohexyl)acetamide CAS No. 2418730-21-7

2-[2-(4-Aminopyrimidin-2-yl)pyrrolidin-1-yl]-N-(1-cyanocyclohexyl)acetamide

Cat. No.: B2634780
CAS No.: 2418730-21-7
M. Wt: 328.42
InChI Key: HQSLXWTVDDETDH-UHFFFAOYSA-N
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Description

2-[2-(4-Aminopyrimidin-2-yl)pyrrolidin-1-yl]-N-(1-cyanocyclohexyl)acetamide is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrolidine ring, an aminopyrimidine moiety, and a cyanocyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Aminopyrimidin-2-yl)pyrrolidin-1-yl]-N-(1-cyanocyclohexyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable diamine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Aminopyrimidine Moiety: The aminopyrimidine group is introduced via a nucleophilic substitution reaction, where a halogenated pyrimidine derivative reacts with an amine.

    Attachment of the Cyanocyclohexyl Group: The cyanocyclohexyl group is typically introduced through a nucleophilic addition reaction, where a cyanide ion reacts with a cyclohexyl halide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Aminopyrimidin-2-yl)pyrrolidin-1-yl]-N-(1-cyanocyclohexyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated derivatives, nucleophiles, and electrophiles under various solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in a variety of substituted derivatives.

Scientific Research Applications

2-[2-(4-Aminopyrimidin-2-yl)pyrrolidin-1-yl]-N-(1-cyanocyclohexyl)acetamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biology: It is used in biological research to study its effects on cellular processes and molecular pathways.

    Industrial Processes: The compound’s reactivity makes it useful in various industrial applications, such as the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-[2-(4-Aminopyrimidin-2-yl)pyrrolidin-1-yl]-N-(1-cyanocyclohexyl)acetamide involves its interaction with specific molecular targets and pathways. The aminopyrimidine moiety is known to interact with nucleic acids and proteins, potentially inhibiting or modulating their function. The pyrrolidine ring and cyanocyclohexyl group may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyrimidine Derivatives: Compounds with similar aminopyrimidine structures, such as 2-aminopyrimidin-4-yl derivatives, exhibit comparable biological activities.

    Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidin-1-yl derivatives, share similar chemical reactivity and applications.

    Cyanocyclohexyl Derivatives: Compounds with cyanocyclohexyl groups, such as N-cyanocyclohexyl derivatives, have analogous industrial and medicinal uses.

Uniqueness

2-[2-(4-Aminopyrimidin-2-yl)pyrrolidin-1-yl]-N-(1-cyanocyclohexyl)acetamide is unique due to its combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of the aminopyrimidine moiety, pyrrolidine ring, and cyanocyclohexyl group in a single molecule allows for a wide range of applications and interactions that are not commonly found in other compounds.

Properties

IUPAC Name

2-[2-(4-aminopyrimidin-2-yl)pyrrolidin-1-yl]-N-(1-cyanocyclohexyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O/c18-12-17(7-2-1-3-8-17)22-15(24)11-23-10-4-5-13(23)16-20-9-6-14(19)21-16/h6,9,13H,1-5,7-8,10-11H2,(H,22,24)(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSLXWTVDDETDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)CN2CCCC2C3=NC=CC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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